molecular formula C18H16N2O3S B5378556 N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide

N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide

カタログ番号 B5378556
分子量: 340.4 g/mol
InChIキー: SVOOELAIRGLMTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

TAK-659 binds to the active site of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide and inhibits its kinase activity, thereby blocking downstream signaling events that are essential for B-cell survival and proliferation. N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide inhibition leads to decreased activation of the NF-κB and AKT pathways, which are involved in cell survival and anti-apoptotic signaling. TAK-659 also induces apoptosis in malignant B-cells through activation of the caspase cascade and upregulation of pro-apoptotic proteins.
Biochemical and physiological effects:
TAK-659 has been shown to selectively target N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide and spare other kinases, such as Tec and Itk, which are also involved in B-cell signaling. This selectivity profile reduces the potential for off-target effects and toxicity. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, which support its development as an oral therapy for B-cell malignancies.

実験室実験の利点と制限

TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its selectivity for N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide allows for specific inhibition of the BCR pathway. TAK-659 has also shown good efficacy in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, TAK-659 has some limitations, such as potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.

将来の方向性

There are several future directions for the development of TAK-659. One potential application is in the treatment of CLL, where N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide inhibitors have shown significant clinical benefit. TAK-659 may also have utility in other B-cell malignancies, such as MCL and DLBCL, either as a single agent or in combination with other therapies. Further studies are needed to determine the optimal dosing and scheduling of TAK-659 in these diseases, as well as to evaluate its potential for use in combination with other agents targeting the BCR pathway. Additionally, the role of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide in non-B-cell malignancies, such as solid tumors, is an area of active investigation, and TAK-659 may have potential in these diseases as well.

合成法

The synthesis of TAK-659 involves a multistep process that starts with the reaction of 2-methyl-4-nitroaniline with 2-thiopheneacetyl chloride to form the corresponding amide. The amide is then reduced with sodium borohydride to obtain the amine intermediate, which is further reacted with 2-furoyl chloride to yield TAK-659. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent and selective inhibition of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide, leading to suppression of BCR signaling and induction of apoptosis in malignant B-cells. TAK-659 has also shown synergistic effects when combined with other agents targeting the BCR pathway, such as venetoclax and PI3K inhibitors.

特性

IUPAC Name

N-[2-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-10-13(19-17(21)11-14-4-3-9-24-14)6-7-15(12)20-18(22)16-5-2-8-23-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOOELAIRGLMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。